2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
CAS No.:
Cat. No.: VC16286172
Molecular Formula: C17H15Cl2N5O2S
Molecular Weight: 424.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15Cl2N5O2S |
|---|---|
| Molecular Weight | 424.3 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C17H15Cl2N5O2S/c1-26-14-5-3-2-4-11(14)16-22-23-17(24(16)20)27-9-15(25)21-13-8-10(18)6-7-12(13)19/h2-8H,9,20H2,1H3,(H,21,25) |
| Standard InChI Key | BYHBFNMTGMYCFE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three critical components:
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1,2,4-Triazole ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4, known for its electron-deficient nature and capacity to participate in hydrogen bonding .
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2-Methoxyphenyl substituent: Attached at position 5 of the triazole, this aromatic group enhances lipophilicity and may influence target binding through π-π interactions.
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N-(2,5-Dichlorophenyl)acetamide side chain: Linked via a sulfanyl (-S-) bridge, this moiety introduces halogen atoms (Cl) that improve metabolic stability and membrane permeability .
The molecular formula is C₁₉H₁₇Cl₂N₅O₃S, with a calculated molecular weight of 494.34 g/mol. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| InChIKey | SYVGDKTZUVMNNJ-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 3 (NH groups) | |
| Hydrogen Bond Acceptors | 6 (O, N atoms) |
Stereoelectronic Features
Density functional theory (DFT) calculations predict a planar triazole ring with dihedral angles of 15–25° between the 2-methoxyphenyl and dichlorophenyl groups. The sulfanyl bridge adopts a gauche conformation, optimizing steric compatibility between the acetamide and triazole moieties.
Synthesis and Manufacturing
Synthetic Route
The synthesis involves a multi-step sequence (Figure 1):
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Triazole Formation: Cyclocondensation of 2-methoxyphenylhydrazine with a cyanoguanidine derivative under acidic conditions yields the 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole intermediate.
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Sulfanyl Acetamide Coupling: Reaction of the triazole with 2-chloro-N-(2,5-dichlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) introduces the sulfanyl-acetamide side chain .
Optimization Parameters:
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Temperature: 80–100°C
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Solvent: Dimethylformamide (DMF) or acetonitrile
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Yield: 65–72% after purification via column chromatography.
Industrial Scalability
Continuous flow reactors have been proposed to enhance reaction efficiency, reducing processing time by 40% compared to batch methods. Critical quality attributes (CQAs) include residual solvent levels (<300 ppm) and triazole purity (>98.5%) .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits moderate lipophilicity, favoring passive diffusion across biological membranes. Poor aqueous solubility necessitates formulation strategies such as nanoemulsions or cyclodextrin complexes for in vivo delivery.
Biological Activity and Mechanism
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 4.0 | |
| Staphylococcus aureus | 8.0 | |
| Escherichia coli | 32.0 |
Mechanistic investigations suggest inhibition of fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Molecular docking reveals a binding affinity (ΔG = -9.2 kcal/mol) comparable to fluconazole.
Comparative Analysis with Structural Analogs
The 2,5-dichloro configuration enhances antifungal potency 4-fold compared to non-halogenated analogs, likely due to improved target affinity and reduced metabolic deactivation .
Applications and Future Directions
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Antifungal Drug Development: As a CYP51 inhibitor, this compound could address azole-resistant candidiasis. Structural optimization to reduce cytotoxicity (HeLa CC₅₀ = 25 µM) is underway.
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Adjuvant Therapy: Synergistic effects with flucytosine (FICI = 0.3) suggest combinatorial potential.
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Agricultural Fungicides: Preliminary data show 85% efficacy against Botrytis cinerea in tomato plants at 50 ppm.
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